A Comprehensive Technical Guide to 2-Bromo-4-fluoroaniline
A Comprehensive Technical Guide to 2-Bromo-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-4-fluoroaniline (CAS No. 1003-98-1), a key building block in modern organic synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed synthesis protocol, and illustrates its application in forming complex molecules through a representative experimental workflow.
Core Properties of 2-Bromo-4-fluoroaniline
2-Bromo-4-fluoroaniline is a halogenated aniline derivative valued for its utility in introducing a bromo-fluorophenyl moiety into target molecules. Its physical and chemical characteristics are summarized below.
Chemical and Physical Data
| Property | Value | Citations |
| CAS Number | 1003-98-1 | [1][2][3][4] |
| Molecular Formula | C₆H₅BrFN | [1][2][5][6] |
| Molecular Weight | 190.01 g/mol | [1][4][7] |
| Appearance | White to light brown crystalline solid or powder | [2] |
| Melting Point | 41-62 °C | [2] |
| Boiling Point | 221-255 °C | [3][4] |
| Density | 1.67 g/mL at 25 °C | [3][4] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, and acetone. | |
| Refractive Index | n20/D 1.583 | [3][4] |
Structural Information
| Identifier | Value | Citations |
| IUPAC Name | 2-bromo-4-fluoroaniline | [5][8] |
| SMILES | Nc1ccc(F)cc1Br | [4][5] |
| InChI Key | YLMFXCIATJJKQL-UHFFFAOYSA-N | [4][5] |
Synthesis of 2-Bromo-4-fluoroaniline
A common and efficient method for the synthesis of 2-Bromo-4-fluoroaniline involves the electrophilic bromination of 4-fluoroaniline.
Experimental Protocol: Bromination of 4-Fluoroaniline
This protocol describes the synthesis of 2-Bromo-4-fluoroaniline from 4-fluoroaniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF).
Materials:
-
4-fluoroaniline (8.64 mL, 58.13 mmol)
-
N,N-dimethylformamide (DMF), distilled (200 mL)
-
N-bromosuccinimide (NBS) (11.4 g, 63.95 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
n-hexane
Procedure:
-
To a two-necked flask equipped with a stirring device, add 200 mL of distilled N,N-dimethylformamide (DMF) and 4-fluoroaniline (8.64 mL, 58.13 mmol).[1][3]
-
Dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in DMF.[1][3]
-
Slowly add the NBS solution dropwise to the stirring solution of 4-fluoroaniline.[1][3]
-
Once the reaction is complete, perform an extraction using dichloromethane (CH₂Cl₂).[1][3]
-
Purify the product by column chromatography using an eluent mixture of ethyl acetate and n-hexane (1:4 ratio).[1][3]
-
The final product, 2-bromo-4-fluoroaniline, is obtained with a reported yield of 95%.[1][3]
Caption: Workflow for the synthesis of 2-Bromo-4-fluoroaniline.
Applications in Drug Development and Organic Synthesis
2-Bromo-4-fluoroaniline is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, including antihistamines, antidepressants, and antihypertensive agents.[2] It is notably used in the synthesis of fexofenadine and duloxetine.[2] Its utility stems from its ability to participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex molecular architectures.[4]
Representative Experimental Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is a powerful tool for forming carbon-carbon bonds. Below is a general workflow for a Suzuki coupling reaction using an aryl bromide like 2-Bromo-4-fluoroaniline.
Materials:
-
2-Bromo-4-fluoroaniline (or a derivative)
-
Arylboronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, isopropanol/water)
Procedure:
-
In a reaction vessel, combine 2-Bromo-4-fluoroaniline, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and then the palladium catalyst.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A representative workflow for a Suzuki-Miyaura coupling reaction.
Role in the Synthesis of Bioactive Molecules
While 2-Bromo-4-fluoroaniline itself is not typically the final bioactive molecule, it is a critical starting material for synthesizing compounds that can interact with biological targets. The diagram below illustrates this concept, showing how 2-Bromo-4-fluoroaniline can be used to synthesize a hypothetical bioactive molecule that subsequently modulates a signaling pathway.
Caption: Conceptual pathway from building block to biological effect.
References
- 1. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Bromo-4-fluoroaniline | C6H5BrFN | CID 242873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
